molecular formula C8H16O2 B14449832 (1R,4S)-Cyclooctane-1,4-diol CAS No. 73982-04-4

(1R,4S)-Cyclooctane-1,4-diol

Cat. No.: B14449832
CAS No.: 73982-04-4
M. Wt: 144.21 g/mol
InChI Key: BIYRBPAUTLBNTB-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-Cyclooctane-1,4-diol is a chiral diol that serves as a valuable intermediate in stereospecific organic synthesis. Its primary research application is as a precursor for the synthesis of complex cyclitols and eight-membered carbasugar analogs . These polyhydroxylated eight-membered ring systems are of significant interest due to their enhanced conformational flexibility and the unique spatial distribution of their hydroxyl groups, which allows for improved adaptability in the active sites of enzymes . Researchers utilize this diol to develop new carbohydrate mimetics, which are evaluated for their potential as glycosidase inhibitors . Such inhibitors are investigated for a range of therapeutic areas, including their use as antiviral, antidiabetes, and anticancer agents . The stereochemistry of the (1R,4S) isomer provides a specific three-dimensional framework that is crucial for directing the synthesis towards desired biologically active diastereomers . For research use only. Not for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73982-04-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,4S)-cyclooctane-1,4-diol

InChI

InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+

InChI Key

BIYRBPAUTLBNTB-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@@H](CC[C@@H](C1)O)O

Canonical SMILES

C1CCC(CCC(C1)O)O

Origin of Product

United States

Stereochemical Characterization and Conformational Analysis of 1r,4s Cyclooctane 1,4 Diol

Elucidation of Absolute and Relative Stereochemistry

The designation (1R,4S)-Cyclooctane-1,4-diol precisely defines the three-dimensional arrangement of the atoms in this chiral molecule. The "1R" and "4S" descriptors refer to the absolute configuration at the two stereogenic carbon atoms, C-1 and C-4, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. iupac.org The relative stereochemistry, which describes the spatial relationship between the two hydroxyl groups, is cis in this isomer, as the substituents are on the same side of the ring. This is in contrast to the trans isomers, (1R,4R) or (1S,4S).

The unambiguous determination of the absolute and relative stereochemistry of this compound relies on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are fundamental tools. acs.org For this compound, the chemical shifts of the carbinol protons (H-C-OH) and the coupling constants between adjacent protons provide crucial information about the relative stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to confirm the cis relationship of the hydroxyl groups. acs.org The analysis of coupling constants can also provide insights into the dihedral angles and, consequently, the preferred conformation of the cyclooctane (B165968) ring.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are particularly powerful for determining the absolute configuration of chiral molecules. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its absolute configuration. rsc.org Similarly, ECD provides information about the stereochemistry based on the differential absorption of circularly polarized UV-Vis light. nih.gov By comparing the experimentally obtained VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for the (1R,4S) enantiomer, the absolute configuration can be unequivocally assigned.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if a suitable heavy atom is present or if anomalous dispersion is used. acs.orguninsubria.it While specific crystallographic data for this compound is not widely published in readily available literature, analysis of related cyclooctane derivatives allows for well-founded predictions.

A crystal structure of this compound would precisely define the bond lengths, bond angles, and torsional angles of the cyclooctane ring. Furthermore, it would reveal the intramolecular and intermolecular hydrogen bonding network, which plays a significant role in stabilizing the crystal lattice. The conformation of the cyclooctane ring in the solid state would be unequivocally determined, providing a benchmark for comparison with computational and solution-phase studies. For instance, studies on other substituted cyclooctane systems have revealed the prevalence of boat-chair and twist-chair conformations. rsc.org

Conformational Dynamics of the Cyclooctane Ring System

The cyclooctane ring is known for its conformational complexity, with several low-energy conformations accessible at room temperature. The most stable conformations are typically from the boat-chair family, with the crown, boat-boat, and twist-chair forms also being significant. The presence of the two hydroxyl groups in this compound introduces additional factors, such as hydrogen bonding and steric interactions, that influence the conformational equilibrium.

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like this compound.

Density Functional Theory (DFT) has become a standard method for accurately predicting the geometries and relative energies of molecular conformations. researchgate.net By performing a systematic conformational search followed by geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), the various energy minima on the potential energy surface of this compound can be located. researchgate.net These calculations would likely reveal several stable conformations, with the relative energies indicating their populations at thermal equilibrium.

Furthermore, transition state calculations can be employed to determine the energy barriers for interconversion between these conformers. This provides a detailed picture of the conformational dynamics of the molecule. For diols, the possibility of intramolecular hydrogen bonding can significantly stabilize certain conformations, and DFT calculations can accurately model these interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformationRelative Energy (kcal/mol)Key Features
Boat-Chair 1 (BC1)0.00Likely global minimum, potential for intramolecular H-bonding.
Boat-Chair 2 (BC2)0.85Different substituent positions on the boat-chair template.
Twist-Chair (TC)1.50A common low-energy conformation for cyclooctanes.
Crown3.20Higher energy due to eclipsing interactions.

Note: This table is illustrative and based on general knowledge of cyclooctane conformational analysis. Actual values would require specific DFT calculations for this compound.

Molecular mechanics (MM) methods, using force fields such as MMFF or AMBER, provide a computationally less expensive way to explore the conformational space of large and flexible molecules. researchgate.net A thorough conformational search using molecular mechanics can identify a broad range of possible conformers, which can then be further refined using higher-level DFT calculations.

Molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of this compound in solution. researchgate.net By simulating the motion of the molecule over time, MD can reveal the pathways of conformational interconversion and the influence of the solvent on the conformational equilibrium. These simulations can also be used to calculate time-averaged properties that can be compared with experimental data, such as NMR coupling constants.

Theoretical and Computational Approaches to Conformational Analysis

Analysis of Ring Strain Energy in Cyclooctane Systems

Cyclooctane possesses considerable ring strain compared to the virtually strain-free cyclohexane (B81311). msu.eduwikipedia.org This strain is a composite of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring). msu.eduwikipedia.org The total strain energy of cyclooctane is estimated to be between 40 and 52 kJ/mol (approximately 9.6 to 12.4 kcal/mol). acs.orgic.ac.uk

Cyclooctane avoids a planar conformation, which would have severe angle and torsional strain, by adopting puckered structures. msu.edu The two most prominent conformations are the boat-chair (BC) and the crown. libretexts.orgcam.ac.uk The boat-chair conformation is generally considered the global energy minimum, being more stable than the crown conformation. libretexts.orgnih.gov The energy difference between these forms is relatively small, with the crown being about 1.75 kcal/mol higher in energy. acs.org The boat-chair form itself is quite flexible, with an activation energy of only about 5 kcal/mol required for the interconversion of its various possible arrangements. libretexts.org Other higher-energy conformations include the boat-boat and twist-chair forms. researchgate.netwikipedia.org

Table 1: Relative Energies of Cyclooctane Conformations This table presents a generalized view of the relative stability of major cyclooctane conformations. The presence of substituents, as in this compound, will alter these relative energies.

Conformation Relative Energy (kcal/mol) Stability
Boat-Chair (BC) 0 (Reference) Most Stable
Crown ~1.75 acs.org Less Stable
Twist-Chair (TC) Higher Energy Intermediate
Boat-Boat (BB) Higher Energy Intermediate
Half-Chair Highest Energy Least Stable

Spectroscopic Probes of Conformation (e.g., NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For cyclic systems like this compound, proton-proton (¹H-¹H) coupling constants (J-values) are particularly informative. organicchemistrydata.org The magnitude of the J-coupling between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the cyclooctane ring. mdpi.com

Influence of Intramolecular Interactions on Conformation (e.g., Hydrogen Bonding)

The presence of two hydroxyl groups in this compound introduces the possibility of intramolecular hydrogen bonding. This is a significant conformational directing effect. researchgate.net An intramolecular hydrogen bond can stabilize a specific conformation, even one that might be higher in energy for the unsubstituted parent cycloalkane. uou.ac.in For example, in some 1,4-cyclohexanediol (B33098) isomers, a boat conformation is preferred to allow for the formation of an intramolecular hydrogen bond. uou.ac.in

In this compound, which has a trans configuration, the hydroxyl groups are on opposite sides of the ring. For an intramolecular hydrogen bond to form, the ring must fold into a conformation that brings the donor hydroxyl proton and the acceptor hydroxyl oxygen into close proximity. This interaction can compete with intermolecular hydrogen bonding, where the hydroxyl groups interact with other diol molecules or solvent molecules. researchgate.netiucr.org The balance between these interactions depends on factors like solvent polarity and concentration. claremont.edu Computational studies on related cyclooctitols show that the most stable conformations are those that minimize steric repulsion while permitting participation in hydrogen bonding networks. researchgate.net The formation of an intramolecular hydrogen bond can be detected using techniques like IR spectroscopy (by observing a characteristic shift in the O-H stretching frequency) or NMR spectroscopy. claremont.edumdpi.com

Isomeric Relationships and Diastereomeric Purity Assessment

This compound is one of several possible stereoisomers of cyclooctane-1,4-diol (B1617581). Understanding its relationship to the other isomers is crucial for synthesis and characterization.

Differentiation from other Cyclooctane-1,4-diol Stereoisomers (e.g., (1S,4R), cis, trans)

The stereoisomers of cyclooctane-1,4-diol arise from the different possible spatial arrangements of the two hydroxyl groups. The main distinctions are between cis and trans isomers, and for the chiral isomers, between enantiomers. uou.ac.inlibretexts.org

This compound : This is a trans isomer. The 'R' and 'S' designators indicate the absolute configuration at chiral centers C1 and C4, respectively. It is a chiral molecule. qmul.ac.uk

(1S,4R)-Cyclooctane-1,4-diol : This is the enantiomer (non-superimposable mirror image) of this compound. It is also a trans isomer. A 1:1 mixture of (1R,4S) and (1S,4R) isomers constitutes a racemic mixture. libretexts.org

cis-Cyclooctane-1,4-diol : In the cis isomer, both hydroxyl groups are on the same side of the ring. This isomer is achiral (a meso compound) due to an internal plane of symmetry.

These stereoisomers are diastereomers of each other (with the exception of the enantiomeric pair). Diastereomers have different physical properties (melting point, boiling point, solubility, etc.) and can be separated by standard laboratory techniques such as column chromatography or crystallization. nih.govgoogle.com Spectroscopic methods like NMR are also key for differentiation; for example, the symmetry of the cis (meso) isomer will result in a simpler NMR spectrum compared to the chiral trans isomers. nih.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is critical in asymmetric synthesis. chromatographyonline.com This requires chiral analytical techniques that can distinguish between the (1R,4S) and (1S,4R) enantiomers.

The most common method is chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC). uma.esrsc.org This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wiley-vch.desigmaaldrich.com

Chiral GC : For volatile compounds like diols (or their more volatile derivatives), a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, can be used to separate enantiomers. wiley-vch.desigmaaldrich.com

Chiral HPLC : This is a widely used and versatile method. rsc.org The diol enantiomers are passed through a column packed with a CSP. The differential interaction with the CSP causes one enantiomer to elute faster than the other, allowing for their separation and quantification. uma.es

Another approach is the indirect method, where the enantiomeric mixture is reacted with a chiral derivatizing agent of high enantiomeric purity to form a mixture of diastereomers. chromatographyonline.comtcichemicals.com These diastereomers can then be separated and quantified using standard achiral chromatography. tcichemicals.com

Table 2: Common Analytical Techniques for Chiral Purity

Technique Principle Typical Application
Chiral HPLC rsc.org Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times. Direct quantification of enantiomeric excess.
Chiral GC wiley-vch.de Separation of volatile enantiomers on a column with a chiral coating. Analysis of volatile or derivatized diols.
NMR with Chiral Derivatizing Agents tcichemicals.com Reaction with a chiral agent to form diastereomers, which exhibit distinct signals in the NMR spectrum. Determination of enantiomeric ratio.
Polarimetry wiley-vch.de Measurement of the rotation of plane-polarized light. Provides a measure of overall optical activity but less precise for high ee values.

Advanced Synthetic Methodologies for 1r,4s Cyclooctane 1,4 Diol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective and diastereoselective synthetic routes are paramount for the efficient production of single-isomer chiral molecules like (1R,4S)-cyclooctane-1,4-diol. These pathways utilize chiral catalysts or reagents to navigate a reaction towards a desired stereochemical outcome, thereby avoiding the formation of complex isomeric mixtures that necessitate difficult and costly separation processes.

Biocatalysis employs natural enzymes or whole-cell systems to perform chemical transformations with exceptional levels of selectivity under mild, environmentally friendly conditions. researchgate.net The inherent chirality of enzyme active sites makes them ideal for asymmetric synthesis.

Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This reaction is a powerful tool in asymmetric synthesis, as the enzymes can exhibit high enantioselectivity, selectively hydrolyzing one enantiomer from a racemic epoxide mixture to yield an enantioenriched diol and the unreacted, enantiopure epoxide. core.ac.uk This process is known as kinetic resolution.

While typically applied to the synthesis of 1,2-diols, the principles of enzymatic hydrolysis are central to biocatalytic strategies. For instance, the hydrolysis of a meso-epoxide like cyclooctene (B146475) oxide using an EH can proceed with high stereoselectivity to form a single enantiomer of the trans-1,2-diol. ebi.ac.ukresearchgate.net The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site, followed by hydrolysis of the resulting enzyme-substrate intermediate. core.ac.uk

The application of epoxide hydrolases for producing chiral diols is a well-established concept, demonstrating the potential of biocatalysts to generate valuable chiral building blocks from simple cyclic precursors. nih.gov

A significant challenge in industrial biocatalysis is the stability of the enzyme and its recovery from the reaction mixture for reuse. Enzyme immobilization is a key strategy to overcome these limitations. Immobilizing enzymes on solid supports, such as magnetic nanoparticles (MNPs), enhances their stability and simplifies their separation from the product stream. researchgate.netnih.gov

Horseradish peroxidase (HRP), for example, has been successfully immobilized on amine-functionalized magnetic Fe₃O₄ nanoparticles. researchgate.netscirp.org This technique offers several advantages:

Enhanced Stability: The immobilized enzyme shows greater resistance to changes in pH and temperature compared to the free enzyme. ejbiotechnology.inforedalyc.org

Easy Separation: The magnetic nature of the support allows for the rapid and efficient removal of the biocatalyst from the reaction medium using an external magnetic field. researchgate.net

Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, significantly reducing operational costs. nih.govejbiotechnology.info

Studies on HRP immobilized on non-modified Fe₃O₄ nanoparticles have demonstrated improved thermal stability and resistance to denaturation by urea (B33335) and organic solvents. ejbiotechnology.inforedalyc.org This robustness is crucial for developing large-scale, sustainable synthetic processes for chiral compounds. researchgate.net

Table 1: Stability Comparison of Soluble vs. Immobilized Horseradish Peroxidase (HRP) on Magnetic Nanoparticles

Condition Soluble HRP (Relative Activity %) Immobilized HRP (Relative Activity %) Reference
Optimal pH 7.0 7.5 redalyc.org
Optimal Temp. 40°C 50°C redalyc.org
Urea (4 M) 12% 33% redalyc.org
Triton X-100 (10%) 11% 77% redalyc.org
Reusability Not applicable 55% activity after 10 reuses ejbiotechnology.info

Many useful biocatalytic reactions, particularly reductions catalyzed by alcohol dehydrogenases (ADHs) to produce diols, depend on expensive nicotinamide (B372718) cofactors like NADH or NADPH. nih.govnih.gov The use of these cofactors in stoichiometric amounts is economically prohibitive for industrial applications. wiley.com Therefore, efficient in situ cofactor regeneration systems are essential. uni-duesseldorf.de

Enzymatic cascades offer an elegant solution by coupling the primary reaction with a secondary, cofactor-regenerating reaction. nih.gov In a substrate-coupled approach for a reduction reaction, a sacrificial co-substrate (e.g., isopropanol) is oxidized by the same ADH to regenerate the NADH, producing a co-product (e.g., acetone). mdpi.com

A more advanced strategy involves designing a cascade where the co-product of one step serves as the substrate for another. nih.govwiley.com For example, in a two-step cascade for producing a 1,2-diol, an ADH reduces a hydroxy ketone to the diol while oxidizing a co-substrate like benzyl (B1604629) alcohol to benzaldehyde (B42025). nih.gov This benzaldehyde can then be used as a substrate in a preceding carboligation step, creating a closed-loop system that improves atom economy and minimizes waste. nih.govwiley.com Such systems can achieve high product concentrations (>100 mM) and excellent optical purity (up to 99% ee). nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful alternative to metal-based catalysts and biocatalysts, avoiding issues of metal toxicity and the need for aqueous environments.

The asymmetric aldol (B89426) reaction is a cornerstone of C-C bond formation, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are versatile precursors to chiral diols and other complex molecules. wiley.comresearchgate.net In the context of synthesizing 1,4-diols, aldol-type chemistry can be employed to construct the necessary carbon skeleton.

For example, the synthesis of 1,4-diaryl-1,4-diones, which are direct precursors to 1,4-diols, can be achieved through a cross-aldol condensation followed by subsequent transformations. mdpi.com These diketones can then be stereoselectively reduced to the desired diol using biocatalysts like alcohol dehydrogenases. mdpi.com

More sophisticated strategies involve transannular reactions within medium-sized rings. An organocatalytic, enantioselective transannular aldol reaction of 1,4-cyclooctanedione (B8789919) has been developed. ehu.es Using a chiral proline-derived catalyst, the dione (B5365651) can be converted into a tricyclic aldol adduct in excellent yield and enantioselectivity. ehu.es This adduct contains the core diol structure embedded within a complex polycyclic framework, showcasing the power of organocatalysis to rapidly build molecular complexity from a cyclooctane-based starting material. Further chemical modifications of such adducts can then lead to the desired this compound or its stereoisomers.

Transition-Metal Catalyzed Enantioselective Reactions

Transition-metal catalysis offers a vast and versatile toolbox for the construction of complex molecular architectures, including the challenging eight-membered cyclooctane (B165968) ring.

The Sharpless asymmetric dihydroxylation is a landmark reaction in organic synthesis, enabling the conversion of alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comacsgcipr.org This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine-derived ligand and a stoichiometric co-oxidant. mdpi.com

For the synthesis of chiral cyclooctane-1,4-diols, a suitable unsaturated cyclooctane precursor, such as cyclooctene, can be subjected to asymmetric dihydroxylation. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often found in commercially available AD-mix α and AD-mix β) dictates which enantiomer of the diol is formed. mdpi.com The reaction is known for its reliability and broad substrate scope, tolerating a wide variety of functional groups. researchgate.net For olefins bearing allylic heteroatoms, ligands based on an anthraquinone (B42736) (AQN) core have been shown to provide superior results. beilstein-journals.org

PrecursorCatalyst SystemProductKey AdvantagesReference
Unsaturated CyclooctaneOsO₄, chiral quinine (B1679958) ligand (e.g., (DHQ)₂PHAL), co-oxidantChiral vicinal diol (e.g., (1R,2R)- or (1S,2S)-cyclooctane-1,2-diol)High enantioselectivity, broad functional group tolerance, reliable. mdpi.comresearchgate.net
Olefins with allylic heteroatomsOsO₄, AQN-based ligands, co-oxidantChiral vicinal diolSuperior enantioselectivity for this substrate class. beilstein-journals.org

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has revolutionized the synthesis of cyclic and acyclic molecules. Asymmetric ring-opening/cross-metathesis (AROCM) is a powerful variant that allows for the conversion of a cyclic olefin into a chiral, acyclic diene. rsc.org This strategy can be particularly useful for accessing functionalized cyclooctane derivatives.

The reaction involves a chiral catalyst, typically based on molybdenum or ruthenium, that facilitates the ring-opening of a cycloalkene and subsequent cross-metathesis with a partner alkene. acs.orgsci-hub.se The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity and controlling the geometry of the newly formed double bonds. sci-hub.se For instance, chiral molybdenum-alkylidene catalysts have been successfully employed in the tandem asymmetric ring-opening/cross-metathesis of norbornene derivatives with various styrenes and vinylsilanes. sci-hub.se

The construction of cyclopropane (B1198618) rings followed by their strategic ring-opening offers an indirect yet powerful route to larger ring systems. Catalytic asymmetric cyclopropanation of an alkene with a diazo compound is a well-established method for creating chiral cyclopropanes. dicp.ac.cnorganic-chemistry.org Cobalt- and rhodium-based catalysts are often employed for these transformations. organic-chemistry.orgnih.gov

Medium-Sized Ring Construction Strategies Relevant to Cyclooctane Diols

The synthesis of medium-sized rings, such as the cyclooctane core of this compound, presents unique challenges due to unfavorable enthalpic and entropic factors. Over the years, chemists have developed a variety of ingenious strategies to overcome these hurdles. These methodologies often involve intricate reaction cascades and precise stereochemical control to afford the desired cyclooctane diol isomers.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools for the construction of medium-sized rings from more readily available smaller or larger ring systems. These methods often exploit the relief of ring strain or involve skeletal rearrangements to achieve the desired carbocyclic framework.

One notable approach to ring expansion involves the ruthenium-catalyzed transfer hydrogenative [4+2] cycloaddition of cyclic 1,2-diols with 1,3-dienes. nih.govrsc.org This reaction forms fused bicyclic systems which can then undergo oxidative cleavage to yield larger rings. nih.govrsc.org For instance, the reaction of a cyclohex-1,2-diol with a diene would initially form a [4.4.0] bicyclic diol, which upon oxidative cleavage with a reagent like iodosobenzene (B1197198) diacetate, expands to a 10-membered ring. While this specific example leads to a larger ring, the principle can be adapted to construct eight-membered rings from smaller precursors.

The Tiffeneau–Demjanov rearrangement offers a classic method for the one-carbon ring expansion of amino-substituted cycloalkanols. wikipedia.org This reaction proceeds through the diazotization of an amino group, followed by a rearrangement that expands the ring. wikipedia.org This strategy can be applied to the synthesis of cyclooctanones, which can then be reduced to the corresponding cyclooctane diols. The reaction is particularly effective for the formation of five, six, and seven-membered rings, and its application extends to bicyclic and polycyclic systems. wikipedia.org

Conversely, ring contraction methodologies can also be employed to access cyclooctane derivatives. For example, zirconocene-promoted ring contraction of vinyl furanosides derived from carbohydrates has been used to generate enantiopure cyclooctadienones. acs.org These intermediates serve as valuable precursors for the synthesis of various cyclooctane polyols. acs.org Other ring contraction methods, such as the Favorskii rearrangement of α-halo cycloalkanones and Wolff rearrangements, provide routes to smaller rings but highlight the general principle of skeletal reorganization in cyclic systems. harvard.edu

Methodology Starting Material Type Key Transformation Product Type Relevant Citations
Ruthenium-Catalyzed Cycloaddition/CleavageCyclic 1,2-diol and 1,3-diene[4+2] Cycloaddition followed by oxidative cleavage1,6-Diketone of expanded ring nih.govrsc.org
Tiffeneau–Demjanov Rearrangement1-Aminomethyl-cycloalkanolDiazotization and rearrangementEnlarged cycloketone wikipedia.org
Zirconocene-Promoted Ring ContractionVinyl furanosideRing contraction and sigmatropic rearrangementEnantiopure cyclooctadienone acs.org

Electrocyclic Ring Opening and Alkylation Sequences

Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form or break a sigma bond, provide a powerful and stereospecific means of constructing medium-sized rings. libretexts.org The 4π electrocyclic ring opening of cyclobutene (B1205218) derivatives is a particularly relevant strategy for the synthesis of functionalized trans-cycloalkenes, including cyclooctenes. sci-hub.senih.gov

A key strategy involves the thermal or photochemical ring opening of substituted bicyclo[4.2.0]octene derivatives. sci-hub.se This process generates a short-lived cis,trans-siloxycycloalkadiene intermediate which can be trapped by an alkylating agent. sci-hub.se The stereospecificity of the 4π electrocyclic ring opening ensures the reliable formation of the trans-double bond within the eight-membered ring. sci-hub.se This methodology has been successfully applied to the preparation of optically pure trans-cyclooctenes through a chirality-transfer strategy. sci-hub.se Subsequent dihydroxylation of the trans-cyclooctene (B1233481) can then furnish the corresponding cyclooctane diol. sci-hub.se

The functionalization of the resulting trans-cycloalkenes is a critical aspect of this methodology. For instance, OsO₄-catalyzed dihydroxylation of a trans-cyclooctene derivative has been shown to produce a diastereomerically pure trans-cyclooctanediol in good yield. sci-hub.se This highlights the ability to introduce hydroxyl groups with high stereocontrol, which is essential for the synthesis of specific stereoisomers of cyclooctane-1,4-diol (B1617581).

Furthermore, the development of photochemical methods, often employing metal complexes, has expanded the scope of these reactions. nih.govresearchgate.net These approaches can provide access to a range of functionalized trans-cyclooctenes that would be difficult to obtain through other means. researchgate.net

Reaction Type Precursor Key Intermediate Product Relevant Citations
4π Electrocyclic Ring Opening/AlkylationBicyclo[4.2.0]octene derivativecis,trans-SiloxycycloalkadieneFunctionalized trans-cyclooctene sci-hub.se
Photochemical Isomerizationcis-Cyclooctene"Twisted singlet" exciplextrans-Cyclooctene nih.gov

Photooxygenation and Subsequent Functionalization of Cyclooctadiene Precursors

Photooxygenation of cyclooctadiene precursors offers a direct and efficient route to oxygenated cyclooctane derivatives, which can be readily converted to cyclooctane diols. This methodology typically involves the reaction of a cyclooctadiene with singlet oxygen, generated photochemically, to form a cyclooctene endoperoxide. beilstein-journals.orgnih.govbeilstein-archives.org This endoperoxide serves as a versatile intermediate that can be subjected to a variety of functionalization reactions. beilstein-journals.orgnih.govbeilstein-archives.org

A common starting material for this approach is cis,cis-1,3-cyclooctadiene. beilstein-journals.orgnih.govbeilstein-archives.org Its photooxygenation yields the corresponding endoperoxide, which can then be reduced with zinc to afford a cyclooctenediol. beilstein-journals.orgnih.govbeilstein-archives.org This diol can be further functionalized. For example, oxidation of the double bond using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) can introduce additional hydroxyl groups, leading to cyclooctanetriol derivatives. beilstein-journals.orgnih.govbeilstein-archives.org

The strategic protection of hydroxyl groups is often employed to direct the regioselectivity of subsequent reactions. For instance, benzylation or acetylation of the initially formed cyclooctenediol allows for the selective oxidation of the double bond. beilstein-journals.orgbeilstein-archives.org The resulting protected cyclooctane diols can then be deprotected to yield the desired products.

This photooxygenation strategy has been utilized in the synthesis of various aminocyclooctanetriols and other functionalized cyclooctane derivatives. beilstein-journals.orgnih.govbeilstein-archives.org The versatility of the endoperoxide intermediate makes this a powerful approach for accessing a range of cyclooctane diol stereoisomers and related compounds.

Starting Material Key Intermediate Key Reactions Final Product Type Relevant Citations
cis,cis-1,3-CyclooctadieneCyclooctene endoperoxidePhotooxygenation, Reduction (Zn), Oxidation (OsO₄/NMO)Cyclooctenediol, Cyclooctanetriols beilstein-journals.orgnih.govbeilstein-archives.org
1,5-Cyclooctadiene (B75094)Not applicableUpjohn Dihydroxylationsyn-Diol nih.gov

Nucleophilic Ring Opening of Cyclooctane-Based Oxiranes/Epoxides

The nucleophilic ring-opening of epoxides is a fundamental and widely used transformation in organic synthesis for the preparation of 1,2-diols and other functionalized alcohols. nih.gov In the context of cyclooctane diol synthesis, the ring-opening of cyclooctene oxide provides a direct route to trans-cyclooctane-1,2-diol and its derivatives. orgsyn.orgtandfonline.com

cis-Cyclooctene oxide, which can be readily prepared from the epoxidation of cis-cyclooctene using various reagents such as peracids or hydrogen peroxide, is a common starting material. orgsyn.org The ring-opening of this epoxide is typically achieved under acidic or basic conditions with a suitable nucleophile. For instance, treatment with sodium acetate (B1210297) in acetic acid followed by alkaline hydrolysis yields trans-cyclooctane-1,2-diol. orgsyn.org

A significant challenge in the ring-opening of medium-sized ring epoxides is the potential for transannular reactions. tandfonline.com However, methods have been developed to minimize these side reactions. For example, using alumina (B75360) to promote the heterogeneous opening of epoxides with various nucleophiles under mild and neutral conditions has proven to be highly efficient and stereospecific. tandfonline.com

The regioselectivity of the epoxide opening can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov In some cases, metal catalysts are employed to control the regioselectivity of the ring-opening reaction. nih.gov Furthermore, the epoxide ring can be opened with a variety of nucleophiles, including water, alcohols, amines, and azides, leading to a diverse range of functionalized cyclooctanol (B1193912) derivatives that can be further elaborated to the desired diols. tandfonline.comcsic.esunits.it

Starting Material Key Transformation Typical Product Key Considerations Relevant Citations
cis-Cyclooctene OxideNucleophilic ring-openingtrans-Cyclooctane-1,2-diolStereospecificity, potential for transannular reactions orgsyn.orgtandfonline.com
Substituted Cyclooctene OxidesCatalytic or non-catalytic ring-openingFunctionalized trans-cyclooctanolsRegioselectivity, catalyst choice nih.govcsic.esunits.it

Tandem and Cascade Reactions for Polycyclic Structure Formation

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient strategy for the construction of complex molecular architectures, including those containing cyclooctane rings. nih.gov20.210.105 These reactions are particularly valuable for building polycyclic structures that can subsequently be transformed into functionalized cyclooctane diols.

One approach involves the use of palladium-catalyzed cascade reactions to construct polycyclic systems containing five-, six-, and seven-membered rings. researchgate.net These processes can involve a series of cyclocarbopalladation events, sometimes coupled with electrocyclic reactions, to rapidly build molecular complexity from simple starting materials. researchgate.net

Base-mediated cascade reactions have also been developed to access complex polycyclic systems. For example, the reaction between malonate esters and acrolein can generate up to seven new bonds and three new stereogenic centers in a single tandem sequence. nih.gov This particular reaction leads to the formation of three fused rings, demonstrating the power of cascade processes in building intricate scaffolds. nih.gov

In the context of synthesizing dicyclopenta[a,d]cyclooctane structures, which are found in various natural products, a three-component approach involving a Mukaiyama-Michael reaction followed by alkylation and a ring-closing metathesis (RCM) reaction has been successfully employed. mdpi.combeilstein-journals.org The RCM step is crucial for the formation of the eight-membered ring within the bicyclic system. mdpi.combeilstein-journals.org Subsequent functionalization of this core structure can then lead to the desired cyclooctane diol derivatives.

Reaction Type Starting Materials Key Transformations Product Core Structure Relevant Citations
Palladium-Catalyzed CascadeTriynes, EnynesCyclocarbopalladation, ElectrocyclizationPolycyclic systems with 5, 6, 7-membered rings researchgate.net
Base-Mediated CascadeMalonate esters, AcroleinMichael additions, Aldol condensationFused tricyclic systems nih.gov
Mukaiyama-Michael/Alkylation/RCMSilyl (B83357) enol ether, Enone, Allylic carbonateConjugate addition, Alkylation, Ring-closing metathesisDicyclopenta[a,d]cyclooctane mdpi.combeilstein-journals.org
Tandem Wolff/Cope RearrangementDiazocyclobutyl ketoneWolff rearrangement, Cope rearrangementBicyclo[3.6.0]undecane beilstein-journals.org

Chemical Reactivity and Derivatization Pathways of 1r,4s Cyclooctane 1,4 Diol

Selective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups in (1R,4S)-cyclooctane-1,4-diol presents a challenge and an opportunity for selective functionalization. Achieving chemo- and stereoselectivity in the reactions of these groups is crucial for the synthesis of complex molecules. rsc.orgrsc.org

Chemoselective Protection and Deprotection Strategies

The selective protection of one hydroxyl group in the presence of the other is a fundamental strategy in the synthetic application of diols. rsc.orgrsc.org This allows for the sequential modification of the hydroxyl groups, expanding the range of accessible derivatives. Various protecting groups can be employed, with the choice depending on the desired reaction conditions for subsequent steps.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers, acetals, and esters. The differentiation between the two hydroxyl groups in this compound can often be achieved by exploiting subtle differences in their steric and electronic environments, which are influenced by the conformation of the cyclooctane (B165968) ring. For symmetric diols, selective protection of one hydroxyl group can be achieved with high yield using iodine-catalyzed reactions under microwave irradiation. thieme-connect.com

The development of orthogonal protecting group strategies is particularly important, allowing for the selective removal of one protecting group while others remain intact. organic-chemistry.org For instance, a silyl ether can be cleaved under fluoride-mediated conditions, while an ester protecting group is stable to these conditions but can be removed by hydrolysis. bham.ac.uk This orthogonality is critical for the synthesis of complex molecules with multiple functional groups. organic-chemistry.orgbham.ac.uk

Table 1: Common Protecting Groups for Diols and Their Cleavage Conditions

Protecting GroupFormation ReagentsCleavage ConditionsOrthogonality
Silyl Ethers (e.g., TBDMS)TBDMS-Cl, ImidazoleF⁻ (e.g., TBAF)Orthogonal to many acid- and base-labile groups.
Acetals (e.g., Acetonide)Acetone, Acid catalystAcidic hydrolysisStable to basic conditions. uh.eduthieme-connect.de
Esters (e.g., Acetate)Acetic anhydride, PyridineBase-catalyzed hydrolysis (e.g., NaOH)Stable to acidic conditions used for acetal (B89532) cleavage.
Benzyl (B1604629) EthersBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)Orthogonal to silyl ethers and esters.

This table provides a generalized overview. Specific reaction conditions can vary.

Stereoselective Conversion to Other Oxygenated Functionalities

The hydroxyl groups of this compound can be stereoselectively converted into other oxygenated functionalities such as ethers, esters, and ketones. These transformations are pivotal for elaborating the molecular structure and introducing new reactive sites.

Oxidation: The selective oxidation of one or both hydroxyl groups can lead to the corresponding hydroxy-ketone or diketone. thieme-connect.com The regioselectivity of the oxidation of vicinal diols can be controlled to favor the formation of a specific hydroxy ketone. thieme-connect.com Various oxidizing agents can be employed, and the choice of reagent can influence the outcome. For instance, oxidation of cyclooctane can yield both cyclooctanone (B32682) and cyclooctanol (B1193912). researchgate.net In some cases, overoxidation to form diols and diones can occur. researchgate.net

Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers through reactions with acylating or alkylating agents, respectively. The stereochemistry of these transformations can often be controlled by the choice of reagents and reaction conditions. Peptide-based catalysts have shown promise in the regio- and enantioselective acylation and silylation of diols. rsc.org

Transformations of the Cyclooctane Core

The flexible eight-membered ring of this compound is susceptible to a variety of transformations, including transannular reactions, ring contractions, and rearrangements, which can lead to the formation of intricate bicyclic and polycyclic systems. The conformational mobility of the cyclooctane ring plays a crucial role in directing the stereochemical outcome of these reactions. mdpi.com

Transannular Reactions and their Stereocontrol

Transannular reactions, which involve the formation of a bond between non-adjacent atoms across the ring, are a hallmark of medium-sized rings like cyclooctane. mdpi.com These reactions can be initiated by the functional groups present on the ring and are often highly stereoselective due to the conformational constraints of the transition state.

In derivatives of this compound, the hydroxyl groups can participate in or direct transannular cyclizations. For example, the formolysis of cyclooctene (B146475) oxide, a related cyclooctane derivative, proceeds with significant transannular hydride shifts. oregonstate.edu Similarly, the solvolysis of 1,5-cyclooctadiene (B75094) monoepoxide involves transannular π-electron participation, leading to bicyclic products. cdnsciencepub.com The stereocontrol in these reactions is dictated by the proximity of the interacting atoms in the preferred conformations of the cyclooctane ring. The synthesis of bicyclic compounds from cyclooctadienes is a well-established method. thieme-connect.com

Ring Transformations and Skeletal Rearrangements

The cyclooctane skeleton can undergo various transformations, including ring contractions and skeletal rearrangements, to generate smaller or isomeric ring systems. rsc.orgnih.gov These reactions are often driven by the release of ring strain or the formation of more stable carbocationic intermediates.

Ring Contractions: Ring contractions of cyclooctane derivatives can lead to the formation of substituted cycloheptane (B1346806) or cyclohexane (B81311) rings. illinois.eduwikipedia.org These reactions can be induced under various conditions, including oxidative rearrangements. researchgate.net For example, the reaction of cyclic α-diazoketones can result in ring contraction via a Wolff rearrangement. wikipedia.org

Skeletal Rearrangements: The carbon framework of the cyclooctane ring can also undergo rearrangements, leading to the formation of isomeric structures. rsc.org These rearrangements can be promoted by acids or other reagents and often proceed through complex carbocationic intermediates. The biosynthesis of some natural products involves the skeletal rearrangement of cyclooctane-containing precursors. rsc.org

Formation of Polycyclic and Bicyclic Derivatives from this compound Scaffolds

The strategic placement of functional groups on the this compound scaffold enables its use as a precursor for the synthesis of complex polycyclic and bicyclic molecules. chemrxiv.org These transformations often involve intramolecular reactions that exploit the proximity of reactive sites imposed by the cyclooctane ring.

Intramolecular cyclization of functionalized cyclooctadiene derivatives is a common strategy for the synthesis of bicyclo[3.3.0]octane systems. orgsyn.orgresearchgate.net For example, the intramolecular cyclization of cis,cis-1,5-cyclooctadiene can be achieved using hypervalent iodine reagents. researchgate.net Furthermore, the transannular double cyclization of cyclooctanoids has been reported to yield bicyclo[2.2.1]heptane frameworks. vulcanchem.com The synthesis of various bicyclo[m.n.k]alkane derivatives can be achieved from cyclooctane precursors through electrophilic double bond functionalization followed by intramolecular enolate alkylation. chemrxiv.orgchemrxiv.orgdigitellinc.com

Table 2: Examples of Bicyclic Systems Derived from Cyclooctane Precursors

Bicyclic SystemSynthetic ApproachKey Features
Bicyclo[3.3.0]octaneIntramolecular cyclization of cyclooctadiene derivatives. orgsyn.orgresearchgate.netFused five-membered rings, a common structural motif in natural products.
Bicyclo[2.2.1]heptaneTransannular double cyclization of cyclooctanoids. vulcanchem.comBridged bicyclic system with significant ring strain.
Bicyclo[3.2.1]octaneRearrangement of other bicyclic systems or intramolecular reactions of functionalized cyclooctanes. beilstein-journals.orgBridged bicyclic system containing a five- and a six-membered ring.

Applications of 1r,4s Cyclooctane 1,4 Diol As a Chiral Building Block and Scaffold

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The precise spatial arrangement of the hydroxyl groups in (1R,4S)-cyclooctane-1,4-diol provides a robust platform for the synthesis of novel chiral ligands and auxiliaries. These tools are instrumental in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product.

Chiral ligands derived from this diol can be coordinated to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. The cyclooctane (B165968) backbone imparts a specific conformation that can lead to high levels of enantioselectivity in reactions such as hydrogenations, carbon-carbon bond formations, and oxidations. By modifying the hydroxyl groups of the diol, chemists can synthesize a variety of ligands, such as phosphines, amines, or N-heterocyclic carbenes, each tailored for specific catalytic transformations. The performance of these ligands is often evaluated by the enantiomeric excess (ee) of the product, with higher percentages indicating greater stereochemical control.

Similarly, when used as a chiral auxiliary, the diol is temporarily incorporated into a substrate molecule. Its inherent chirality directs the stereochemical course of one or more subsequent reactions. After the desired chiral center has been established, the auxiliary can be cleaved from the product and potentially recovered for reuse. This strategy is particularly valuable in stoichiometric asymmetric synthesis.

Ligand/Auxiliary TypeCatalytic Reaction ExampleAchieved Enantioselectivity (ee)
Diphosphine LigandAsymmetric Hydrogenation>95%
Diamine LigandAsymmetric Transfer HydrogenationUp to 99%
Chiral AuxiliaryDiastereoselective Aldol (B89426) Reaction>98% de

This table represents typical performance data for well-designed ligands and auxiliaries based on chiral diol scaffolds in asymmetric catalysis.

Molecular Recognition and Supramolecular Chemistry

The defined three-dimensional structure of this compound makes it an excellent component for designing systems capable of molecular recognition, a fundamental process in supramolecular chemistry and biology.

Design of Host Systems Incorporating Cyclooctane Diol Moieties

In supramolecular chemistry, host-guest systems are designed where a larger host molecule selectively binds a smaller guest molecule. The cyclooctane-1,4-diol (B1617581) moiety can be incorporated into larger macrocyclic or cage-like structures to create a pre-organized binding cavity. The hydroxyl groups can act as hydrogen-bond donors, forming specific interactions with complementary functional groups on a guest molecule. The rigidity of the cyclooctane ring helps to minimize the loss of conformational entropy upon binding, which can contribute to a stronger and more selective association with the guest. These host systems are explored for applications in sensing, separation, and transport of small molecules.

Interaction with Biological Recognition Sites (e.g., Enzyme Active Sites)

The principles of molecular recognition also govern the interaction of molecules with biological systems. Derivatives of this compound can be designed as probes or inhibitors for enzymes. The specific stereochemistry and functionality of the diol can mimic the structure of a natural substrate, allowing it to fit into an enzyme's active site. The hydroxyl groups may form key hydrogen bonds with amino acid residues within the site, leading to binding. By studying these interactions, researchers can gain insight into biological processes and develop new therapeutic agents. The cyclooctane scaffold provides a stable and predictable framework for positioning functional groups to optimize these interactions.

Precursor for the Synthesis of Complex Molecules and Advanced Materials

Beyond its direct use in catalysis and recognition, this compound is a valuable starting material for the synthesis of more complex and functionally diverse molecules.

Intermediates for the Construction of Diverse Chemical Structures

The functional groups of this compound can be chemically transformed into a wide array of other functionalities. The hydroxyl groups can be oxidized to ketones, converted to leaving groups for substitution reactions, or used to direct the introduction of new functional groups at other positions on the ring. This versatility allows the diol to serve as a central intermediate in the synthesis of a diverse range of chemical structures, including pharmaceuticals, agrochemicals, and materials with unique properties. The rigid cyclooctane framework ensures that the stereochemical information from the starting diol is transferred faithfully to the more complex products.

Precursor MoleculeTarget Molecule ClassKey Transformation
This compoundAminocyclitolsHydroxyl to Amine Conversion
This compoundPolyolsEpoxidation and Ring Opening
This compoundMacrocyclesDerivatization and Ring-Closing Metathesis

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of (1R,4S)-cyclooctane-1,4-diol and its derivatives is increasingly benefiting from green chemistry principles, aiming to reduce environmental impact and improve efficiency. A significant area of development is the use of biocatalysis. For instance, bacteria from the genus Rhodococcus have demonstrated high alcohol dehydrogenase (ADH) activity, enabling the stereoselective oxidation of racemic diols to produce enantiomerically pure lactones. frontiersin.orgpolimi.it This biocatalytic approach offers a cost-effective and environmentally benign route to chiral compounds. polimi.it

Another green approach involves the use of bio-inspired oxidation strategies. Researchers are developing catalytic systems with bio-relevant metal complexes, such as non-heme Mn(II) complexes, that can activate molecular oxygen for the oxidative cleavage of 1,2-diols. liv.ac.uk This method avoids the use of stoichiometric and often toxic high-valent inorganic oxidants. liv.ac.uk Furthermore, the development of practical synthetic methods, such as the use of polymer-supported periodate (B1199274) for the oxidative cleavage of cyclobutanediol derivatives, contributes to greener processes by simplifying purification and reducing waste. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling is becoming an indispensable tool for predicting the outcomes of synthetic routes and understanding the reactivity of complex molecules like this compound. These computational studies are crucial in advancing new reactions and designing novel ligands for catalysis. stanford.edu For example, computational analysis can help in the rational design of C2-symmetric ligands from cyclooctatetraene (B1213319) (COT) scaffolds for metal coordination. stanford.edu

Kinetic studies, often complemented by computational modeling, are employed to understand reaction mechanisms. For instance, reaction progress kinetic analysis (RPKA) using techniques like in situ NMR and ATR-IR spectroscopy helps in elucidating the kinetic order dependencies in catalytic cycles, such as the aminolysis of 3,4-epoxy alcohols. scholaris.ca This understanding is vital for optimizing reaction conditions and catalyst design. Furthermore, computational methods are used to investigate the structural aspects of novel ligands and their metal complexes through advanced NMR and crystallographic studies. stanford.edu

Exploitation of Cyclooctane (B165968) Diol Scaffolds in New Catalytic Systems

The unique structural features of cyclooctane diols make them attractive scaffolds for the development of new catalytic systems. The cyclooctane framework can be functionalized to create novel ligands for a variety of catalytic transformations. For instance, cyclooctatetraenes (COTs) derived from cyclooctane precursors have shown great potential as ligands for catalysis. stanford.edu Rhodium complexes with dinitrocyclooctatetraene (dnCOT) ligands have been found to be excellent catalysts for [5+2] cycloaddition reactions, exhibiting superior reactivity in several cases. stanford.edu

Moreover, hydroxyalkyl-1,2,3-triazoles containing a cyclooctane core have been synthesized and evaluated as ligands for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netmdpi.com These triazole-based ligands can stabilize copper ions and facilitate the catalytic cycle. researchgate.netmdpi.com The development of such ligands is a promising area of research, with potential applications in the synthesis of biologically active molecules and functional materials.

Exploration of Complex Molecular Architectures derived from this compound

This compound serves as a versatile starting material for the synthesis of complex molecular architectures. Its stereochemistry can be transferred to more elaborate structures, leading to the creation of novel carbasugars and aminocyclitols. For example, highly functionalized cyclooctene (B146475) derivatives can be obtained stereospecifically from vinyl glycosides through a TIBAL-promoted Claisen rearrangement, which can then be converted into cyclooctanic mimetics of glucose and idose. researchgate.net

The cyclooctane ring can also be a key structural element in the synthesis of other complex molecules. For instance, the ring-closing metathesis (RCM) of appropriate precursors is a powerful strategy for constructing the cyclooctane core in natural products like pleuromutilin (B8085454) and nitidasin. nih.gov Furthermore, the functionalization of the cyclooctane diol scaffold can lead to the synthesis of various biologically relevant compounds, including those with potential glycosidase inhibitory activity. beilstein-journals.orgresearchgate.net The development of gold(I)-catalyzed reactions has also opened new avenues for constructing complex molecular architectures from simple starting materials containing alkyne functionalities. acs.org

Interactive Data Table: Properties of Cyclooctane Diol and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC8H16O2144.210.9
(1R,4S)-cycloheptane-1,4-diolC7H14O2130.180.5
(1R,4S)-4-Isopropenyl-1-methyl-cyclohexane-1,2-diolC10H18O2170.25Not Available

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.